
2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol is an organic compound with a complex structure, featuring an amino group, an octyloxy group, and a benzylthioethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol typically involves multiple steps, starting with the preparation of the benzylthioethanol core. One common method involves the reaction of 3-amino-4-(octyloxy)benzyl chloride with ethanethiol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
化学反応の分析
Types of Reactions
2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Benzylaminoethanol: Similar structure but lacks the octyloxy group and thioether linkage.
Ethanol, 2-((5-amino-4-(octyloxy)benzyl)thio)-: Similar structure but with different substitution patterns on the benzyl ring.
Uniqueness
2-((3-Amino-4-(octyloxy)benzyl)thio)ethan-1-ol is unique due to the presence of the octyloxy group, which imparts lipophilicity, and the thioether linkage, which can participate in redox reactions. These features make it distinct from other similar compounds and contribute to its specific properties and applications.
特性
分子式 |
C17H29NO2S |
|---|---|
分子量 |
311.5 g/mol |
IUPAC名 |
2-[(3-amino-4-octoxyphenyl)methylsulfanyl]ethanol |
InChI |
InChI=1S/C17H29NO2S/c1-2-3-4-5-6-7-11-20-17-9-8-15(13-16(17)18)14-21-12-10-19/h8-9,13,19H,2-7,10-12,14,18H2,1H3 |
InChIキー |
HEYQRTOPBLWLMC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=C(C=C(C=C1)CSCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-tert-Butyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate hydrochloride](/img/structure/B13341075.png)
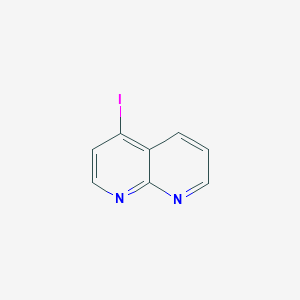
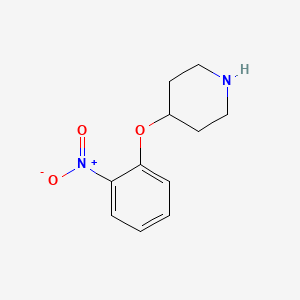
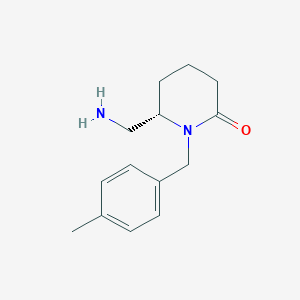
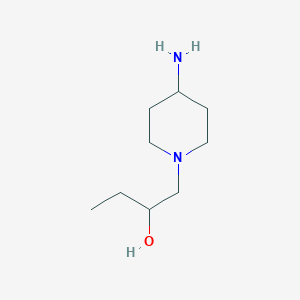

![tert-Butyl (S)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13341123.png)
![4-[Cyclopentyl(methyl)amino]-1-methylpiperidine-4-carbonitrile](/img/structure/B13341137.png)
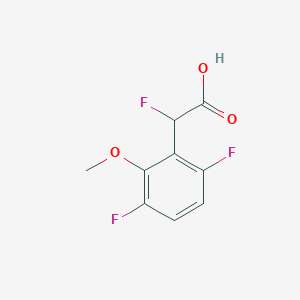
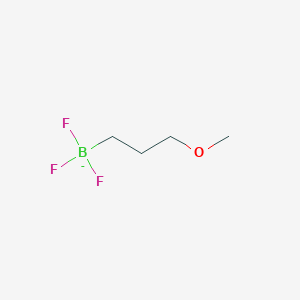
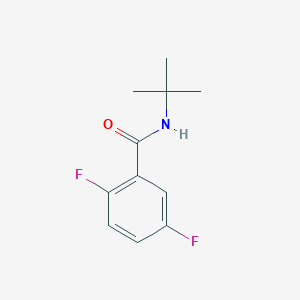
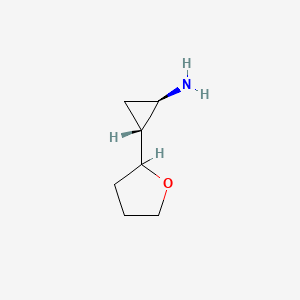
![8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13341169.png)
